2,2-Diphenylpentanoic acid 2,2-Diphenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 841-32-7
VCID: VC20763816
InChI: InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19)
SMILES: CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

2,2-Diphenylpentanoic acid

CAS No.: 841-32-7

Cat. No.: VC20763816

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diphenylpentanoic acid - 841-32-7

Specification

CAS No. 841-32-7
Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name 2,2-diphenylpentanoic acid
Standard InChI InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19)
Standard InChI Key IVYXLCYENQNVHM-UHFFFAOYSA-N
SMILES CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Canonical SMILES CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Nomenclature

2,2-Diphenylpentanoic acid belongs to the class of α,α-disubstituted carboxylic acids. Its structural formula can be represented as (C6H5)2C(C3H7)COOH, featuring a quaternary carbon at position 2 with two phenyl rings and a propyl chain. This creates a sterically hindered environment around the central carbon atom that significantly influences its chemical behavior.

The compound is related to other diphenyl-substituted acids that have been studied for various applications. Its structure bears similarities to compounds like pentanoic acid,2,2-diphenyl-,diethylaminoethyl ester, hydrochloride, which has been documented with the molecular formula C23H32ClNO2 .

Physical Properties

Based on structural analysis and comparison with similar compounds, 2,2-diphenylpentanoic acid is expected to exhibit the following physical properties:

PropertyValue/Description
Molecular FormulaC17H18O2
Molecular WeightApproximately 254 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityPoorly soluble in water; soluble in organic solvents
Melting PointExpected to be above 100°C due to aromatic stabilization
Boiling PointLikely above 300°C at standard pressure

Synthesis Methods

Theoretical Synthetic Routes

While the search results don't provide direct synthetic methods specifically for 2,2-diphenylpentanoic acid, potential synthetic routes can be proposed based on common reactions for similar compounds:

  • Grignard reaction followed by carboxylation: Starting with diphenylmethane, alkylation with propyl halide followed by carboxylation could yield the desired product.

  • Alkylation of diphenylacetic acid: Direct alkylation of diphenylacetic acid with propyl halide in the presence of a strong base.

  • From related esters: Hydrolysis of 2,2-diphenylpentanoic acid esters would yield the free acid. This approach is supported by the information about the diethylaminoethyl ester derivative mentioned in the search results .

Purification Techniques

Based on synthetic procedures for similar compounds, purification methods might include:

Column chromatography using silica gel with appropriate eluent systems, similar to techniques mentioned for related compounds: "The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate / petroleum ether = 1:50)" .

Recrystallization from appropriate solvent systems could also be employed for further purification, especially if crystalline forms are obtained.

Chemical Reactivity

Acid-Base Properties

As a carboxylic acid, 2,2-diphenylpentanoic acid would exhibit typical acid-base behavior. Based on similar carboxylic acids listed in the pKa compilation, its pKa value would likely fall in the range of 4-5 . The presence of two phenyl groups at the α-position would influence its acidity through both steric and electronic effects:

  • The electron-withdrawing nature of the phenyl groups would enhance the acidity compared to unsubstituted pentanoic acid.

  • The steric bulk would potentially hinder solvation of the carboxylate anion, slightly reducing acidity.

Esterification and Derivative Formation

The carboxylic acid functionality allows for various derivatization reactions:

  • Esterification: 2,2-Diphenylpentanoic acid can form esters with alcohols, as evidenced by the existence of its diethylaminoethyl ester derivative mentioned in the search results .

  • Amide formation: Reaction with amines would yield the corresponding amides.

  • Reduction: The carboxylic acid could be reduced to the corresponding alcohol using appropriate reducing agents.

  • Decarboxylation: Under specific conditions, decarboxylation might occur, yielding 1,1-diphenylbutane.

Structural Analysis Techniques

Spectroscopic Characterization

For comprehensive structural analysis of 2,2-diphenylpentanoic acid, multiple spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for aromatic protons (δ ~7.0-7.5 ppm), aliphatic protons of the propyl chain (δ ~0.8-2.0 ppm), and the carboxylic acid proton (δ ~10-12 ppm).

    • ¹³C NMR would reveal the quaternary carbon at position 2, the carboxyl carbon, aromatic carbons, and aliphatic carbons.

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands would include C=O stretching (~1700-1725 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹, broad), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and C-H stretching for both aromatic and aliphatic regions.

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern analysis, with potential fragment ions including diphenylmethyl cation and loss of the carboxyl group.

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles

  • Dihedral angles, particularly around the quaternary carbon

  • Crystal packing arrangement

  • Potential hydrogen bonding networks

Applications and Related Research

Synthetic Intermediates

2,2-Diphenylpentanoic acid could serve as a valuable intermediate in organic synthesis:

  • As a precursor for more complex molecules through functionalization of the carboxylic acid group.

  • As a building block for heterocycle synthesis, similar to the procedures mentioned in the search results where related compounds were used to synthesize furan derivatives:
    "A mixture of compound syn-5 (0.60 g, 1.60 mmol) in the mixed solvents of CH2Cl2 and water (v/v = 9:1, 30 mL) was added 2, 3-dichloro-5, 6-dicyanobenzoquinone (DDQ, 0.44 g, 1.92 mmol) at room temperature."

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